(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid (1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1119807-15-6
VCID: VC5383844
InChI: InChI=1S/C11H9NO2/c12-6-7-1-3-8(4-2-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10+/m0/s1
SMILES: C1C(C1C(=O)O)C2=CC=C(C=C2)C#N
Molecular Formula: C11H9NO2
Molecular Weight: 187.198

(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid

CAS No.: 1119807-15-6

Cat. No.: VC5383844

Molecular Formula: C11H9NO2

Molecular Weight: 187.198

* For research use only. Not for human or veterinary use.

(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid - 1119807-15-6

Specification

CAS No. 1119807-15-6
Molecular Formula C11H9NO2
Molecular Weight 187.198
IUPAC Name (1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C11H9NO2/c12-6-7-1-3-8(4-2-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10+/m0/s1
Standard InChI Key FTHLUIBYGIBEIZ-VHSXEESVSA-N
SMILES C1C(C1C(=O)O)C2=CC=C(C=C2)C#N

Introduction

Chemical Identity and Physical Properties

Basic Information

  • CAS Number: 1119807-15-6

  • Molecular Formula: C₁₁H₉NO₂

  • Molecular Weight: 187.1947 g/mol

  • IUPAC Name: (1R,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid

  • SMILES: C1C(C1C(=O)O)C2=CC=C(C=C2)C#N

  • InChI Key: FTHLUIBYGIBEIZ-VHSXEESVSA-N

Structural Features

The compound features a strained cyclopropane ring with a trans-configuration (1R,2R). The 4-cyanophenyl group introduces aromaticity and polarity, while the carboxylic acid enhances reactivity in coupling reactions .

Synthesis Methods

Key Synthetic Routes

Synthesis strategies prioritize stereochemical control and scalability:

MethodConditionsYieldSelectivitySource
Cyclopropanation of α,β-Unsaturated EstersCamphorpyrazolidinone chiral auxiliary, ethyl diazoacetate, toluene, 50–120°C78–92%>99.5% de
Base-Catalyzed Ring Closure2-Cyanopropionic acid, pyrrolidine/piperidine, -20–120°C85%90% ee
Trimethylsulfoxonium Iodide-MediatedNaH/DMSO, room temperature65%Moderate
  • Stereochemical Control: Chiral auxiliaries (e.g., camphorpyrazolidinone) and optimized reaction solvents (toluene > acetonitrile) enhance diastereoselectivity .

  • Industrial Scalability: Continuous flow reactors improve efficiency for gram-scale production .

Structural and Spectroscopic Characterization

X-Ray Crystallography

  • ORTEP Diagrams: Confirm (1R,2R) configuration with cis orientation of carboxyl and cyanophenyl groups .

  • Bond Angles: Cyclopropane C-C-C angles: 59.5°–60.2°, consistent with ring strain .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 2.95 (m, 1H, cyclopropane-H), 1.82 (m, 2H, cyclopropane-H) .

  • HRMS: m/z 187.0634 [M+H]⁺ (calc. 187.0633).

Applications in Medicinal Chemistry

Biological Activity

  • Kinase Inhibition: Analogous cyclopropane derivatives (e.g., pyrimidine-benzotriazole compounds) inhibit CDK9 (IC₅₀ = 0.029 μM) .

  • Neurodegenerative Disease: (1R,2R)-cyclopropanes show promise as glutamate release inhibitors .

Drug Intermediate

  • Ticagrelor Synthesis: Serves as a precursor for (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a key intermediate in anticoagulants .

Related Compounds and Stereochemical Variants

CompoundStructureActivity/ApplicationSource
(1S,2S)-EnantiomerMirror-image configurationLower CDK9 inhibition (IC₅₀ = 0.160 μM)
3-Cyanophenyl IsomerCyanophenyl at position 3Unreported bioactivity
4-Fluorophenyl AnalogFluorine substitutionEnhanced metabolic stability

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